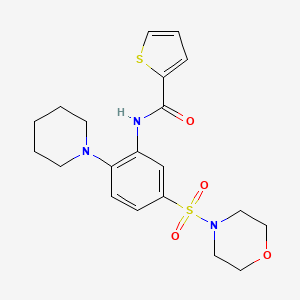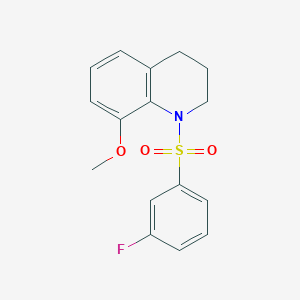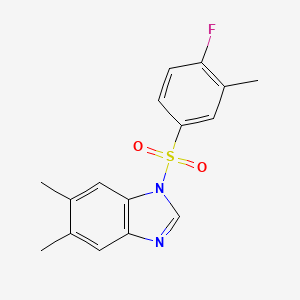
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential uses in scientific research. MPTP is a small molecule that is capable of crossing the blood-brain barrier, making it a valuable tool for studying the central nervous system. In
科学研究应用
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has been used in a variety of scientific research applications, including the study of Parkinson's disease. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide is converted to a toxic metabolite in the brain that selectively destroys dopaminergic neurons, leading to symptoms similar to Parkinson's disease. This has made N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the condition.
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has also been used in the study of drug addiction. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter involved in addiction. This has led to the use of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide in animal models of drug addiction to study the underlying mechanisms of addiction and develop new treatments.
作用机制
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide is converted to a toxic metabolite, MPP+, in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons, where it inhibits mitochondrial function and leads to cell death. This selective toxicity to dopaminergic neurons makes N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide a valuable tool for studying Parkinson's disease.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has been shown to increase the release of dopamine in the brain, leading to increased locomotor activity and stereotypic behaviors in animal models. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide also causes selective destruction of dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
实验室实验的优点和局限性
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that is capable of crossing the blood-brain barrier, making it a valuable tool for studying the central nervous system. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide is also relatively easy to synthesize on a small scale in a laboratory setting.
However, there are also limitations to the use of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide in laboratory experiments. N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide is a toxic compound that can cause harm to researchers if proper safety precautions are not taken. Additionally, the toxic effects of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide can be difficult to control, making it challenging to use in experiments.
未来方向
There are several future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide toxicity. Another area of research is the use of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide in the study of drug addiction, with the goal of developing new treatments for addiction. Additionally, there is potential for the use of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
合成方法
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-nitrothiophene with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with morpholine and sulfonyl chloride to yield N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide. The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide is relatively straightforward and can be performed on a small scale in a laboratory setting.
属性
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c24-20(19-5-4-14-28-19)21-17-15-16(29(25,26)23-10-12-27-13-11-23)6-7-18(17)22-8-2-1-3-9-22/h4-7,14-15H,1-3,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUORUQIFMVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)

![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)



![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)